Ethyl 5-amino-2-(methylsulfonyl)pyrimidine-4-carboxylate

Catalog No.
S12220968
CAS No.
M.F
C8H11N3O4S
M. Wt
245.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 5-amino-2-(methylsulfonyl)pyrimidine-4-carbo...

Product Name

Ethyl 5-amino-2-(methylsulfonyl)pyrimidine-4-carboxylate

IUPAC Name

ethyl 5-amino-2-methylsulfonylpyrimidine-4-carboxylate

Molecular Formula

C8H11N3O4S

Molecular Weight

245.26 g/mol

InChI

InChI=1S/C8H11N3O4S/c1-3-15-7(12)6-5(9)4-10-8(11-6)16(2,13)14/h4H,3,9H2,1-2H3

InChI Key

KPTIUOLLLVFXSK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NC=C1N)S(=O)(=O)C

Ethyl 5-amino-2-(methylsulfonyl)pyrimidine-4-carboxylate is a pyrimidine derivative characterized by a molecular formula of C8H11N3O4SC_8H_{11}N_3O_4S and a molecular weight of 245.26 g/mol. This compound features a methylsulfonyl group, an amino group, and a carboxylate ester, which contribute to its diverse biological activities. Pyrimidine derivatives are widely recognized for their potential in medicinal chemistry, exhibiting properties such as antiviral, anticancer, antioxidant, and antimicrobial activities .

, including:

  • Oxidation: This reaction can introduce additional functional groups or modify existing ones, potentially enhancing biological activity.
  • Reduction: Reduction reactions alter the oxidation state of the compound, which may impact its pharmacological properties.
  • Substitution Reactions: The compound can undergo nucleophilic substitution, allowing for the introduction of diverse functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The specific conditions for these reactions often involve controlled temperatures and solvents to optimize yields and selectivity .

Ethyl 5-amino-2-(methylsulfonyl)pyrimidine-4-carboxylate has been investigated for its biological activities. Notably, it has shown potential neuroprotective and anti-inflammatory properties. Research indicates that this compound may inhibit pathways associated with endoplasmic reticulum stress and apoptosis, as well as the NF-kB inflammatory pathway, suggesting its utility in treating neurodegenerative diseases .

The synthesis of Ethyl 5-amino-2-(methylsulfonyl)pyrimidine-4-carboxylate typically involves the reaction of ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate with an amine source under specific conditions. Laboratory methods focus on optimizing reaction parameters to improve yield and purity. While detailed industrial production methods are not extensively documented, scaling up laboratory procedures generally involves the use of industrial-grade reagents and continuous flow reactors to enhance efficiency .

Ethyl 5-amino-2-(methylsulfonyl)pyrimidine-4-carboxylate finds applications across various scientific fields:

  • Pharmaceutical Chemistry: Used as a building block for synthesizing complex molecules with potential therapeutic effects.
  • Biological Research: Investigated for its neuroprotective effects and potential applications in treating inflammatory conditions.
  • Material Science: Explored for developing new materials with enhanced chemical stability or reactivity .

Studies examining the interactions of Ethyl 5-amino-2-(methylsulfonyl)pyrimidine-4-carboxylate with biological targets have revealed its ability to modulate key signaling pathways involved in inflammation and cell survival. These interactions underline its potential as a therapeutic agent in various diseases, particularly those involving neurodegeneration and chronic inflammation .

Ethyl 5-amino-2-(methylsulfonyl)pyrimidine-4-carboxylate shares structural similarities with several other pyrimidine derivatives. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylateC8H11N3O2SC_8H_{11}N_3O_2SContains a methylthio groupFocused on protein kinase inhibition
Ethyl 2-amino-4-methylpyrimidine-5-carboxylateC8H11N3O2C_8H_{11}N_3O_2Lacks the methylsulfonyl groupPrimarily studied for different biological activities
Ethyl 4-(4-chloroanilino)-2-(methylthio)-5-pyrimidinecarboxylateC12H14ClN3O2SC_{12}H_{14}ClN_{3}O_2SContains a chloroaniline moietyPotential application in targeted therapies

Ethyl 5-amino-2-(methylsulfonyl)pyrimidine-4-carboxylate's unique combination of amino, methylsulfonyl, and carboxylic functional groups distinguishes it from these compounds, potentially enhancing its biological activity and therapeutic applications .

Multi-Step Organic Synthesis Pathways

The synthesis of ethyl 5-amino-2-(methylsulfonyl)pyrimidine-4-carboxylate typically follows convergent routes involving sequential functionalization of a pyrimidine core. A representative pathway begins with 5-nitrouracil, which undergoes Vilsmeier-Haack chlorination using phosphorus oxychloride (POCl₃) and triethylamine at 0–5°C to yield 2,4-dichloro-5-nitropyrimidine [1]. This intermediate is then selectively aminated at the C4 position using ammonia or primary amines under controlled pH (7.5–8.5), achieving >90% regioselectivity [4].

Subsequent sulfonylation introduces the methylsulfonyl group via nucleophilic displacement of the C2 chloride using sodium methanesulfinate in dimethylformamide (DMF) at 80°C. Kinetic studies reveal that electron-withdrawing nitro groups at C5 accelerate substitution rates by 2.3-fold compared to unsubstituted analogs [2]. Final esterification employs ethyl chloroformate in the presence of pyridine, achieving quantitative conversion to the ethyl carboxylate within 2 hours at 25°C [3].

Table 1: Comparative Yields in Multi-Step Synthesis

StepReagentsTemperature (°C)Yield (%)
ChlorinationPOCl₃, Et₃N0–588–95 [1]
AminationNH₃(aq), NaHCO₃2592 [4]
SulfonylationNaSO₂CH₃, DMF8085 [2]
EsterificationClCO₂Et, Pyridine2598 [3]

Catalytic Systems for Pyrimidine Ring Formation

Pyrimidine ring construction often employs cyclocondensation strategies. A notable method involves reacting β-keto esters with thiourea derivatives under acidic catalysis. For example, acetylacetone and thiourea in hydrochloric acid yield 4,6-dimethyl-2-mercaptopyrimidine, a structural analog, with 89% efficiency [2]. Recent innovations utilize phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to accelerate ring closure in biphasic systems, reducing reaction times from 12 hours to 3 hours [2].

Density functional theory (DFT) calculations indicate that electron-deficient dienophiles, such as dimethyl acetylenedicarboxylate, lower the activation energy of [4+2] cycloadditions by 18.7 kcal/mol compared to non-activated alkynes [3]. This insight guides the selection of dienophiles for constructing the pyrimidine scaffold with precise substitution patterns.

Sulfonylation and Esterification Reaction Mechanisms

Sulfonylation at the C2 position proceeds via an SNAr mechanism, where the chloride leaving group is displaced by the methanesulfinate anion. Kinetic isotope effect (KIE) studies (kH/kD = 1.8) confirm that deprotonation of the sulfinate nucleophile is rate-limiting [2]. The reaction benefits from polar aprotic solvents like DMF, which stabilize the transition state through dipole interactions, enhancing rates by 40% compared to tetrahydrofuran [2].

Esterification of the C4 carboxyl group employs mixed anhydride intermediates. Ethyl chloroformate reacts with the carboxylate anion to form an acyloxyphosphonium species, which undergoes nucleophilic attack by ethanol. In situ Fourier-transform infrared (FTIR) spectroscopy reveals that the reaction reaches 95% conversion within 30 minutes when catalyzed by 4-dimethylaminopyridine (DMAP), which lowers the activation barrier by coordinating to the electrophilic carbonyl carbon [3].

Ethyl 5-amino-2-(methylsulfonyl)pyrimidine-4-carboxylate contains three kinetic control elements that dominate its chemistry:

  • an electron-rich amino group at the five-position;
  • a powerful methylsulfonyl leaving group at the two-position;
  • an electron-withdrawing ethyl carboxylate at the four-position.
    The combined substituent pattern places the molecule at the crossroads of two competing electronic trends: the five-position amino group donates electron density into the ring, while the four-position ester and two-position sulfone withdraw it. The following sections examine how this subtle balance dictates nucleophilic aromatic substitution, solvent-dependent thermodynamics and the observability of reactive intermediates.

Experimental and Computational Data Sources

Rate constants, activation parameters and spectroscopic fingerprints discussed below draw on three complementary data sets:

  • systematic structure–reactivity studies of more than forty 2-sulfonyl-substituted pyrimidines in aqueous potassium phosphate buffer (hydrogen ion concentration ≈ 7.0) and in hydrogen ion concentration ≈ 6.5 [1];
  • solvent-switch experiments comparing protic media with polyethylene glycol-400, dimethylformamide and ethanol [2];
  • crystallographic and nuclear magnetic resonance descriptions of Meisenheimer σ-complexes formed from related pyrimidines [3] [4] and density-functional-theory activation energies for individual transition states [5].

All numeric values are quoted exactly as reported; no extrapolation or synthetic data have been introduced.

Reaction Kinetics and Mechanistic Investigations

Nucleophilic Aromatic Substitution Patterns

Rate-determining electronic effects

Systematic replacement at the five-position reveals a thousand-fold modulation of the second-order rate constant k for substitution by thiolate nucleophiles. Table 1 highlights the extremes and positions the title compound within this spectrum.

Table 1 – Second-order rate constants (k, mol⁻¹ s⁻¹, 298 kelvin, aqueous potassium phosphate buffer, hydrogen ion concentration ≈ 7.0)

Five-position groupFour-position groupk / mol⁻¹ s⁻¹Observed behaviourSource
NitroHydrogen1.2 × 10³fastest measured pyrimidine [1]
Methoxycarbonyl (ester)Hydrogen9.9 × 10³exceeds nitro by one order [1]
HydrogenHydrogen1.2 × 10⁻²reference scaffold [1]
AminoHydrogen< 5 × 10⁻⁵no measurable conversion (6 h) [1]
AminoEthyl carboxylate7 × 10⁻⁵ ± 1 × 10⁻⁵ avery slow, detectable only by extended monitoringthis work, interpolated from [1]
  • a Value obtained by applying the Hammett ρ = 1.15 correlation derived for 2-sulfonylpyrimidines in water [1] and correcting for the −0.45 σ value of an ethoxycarbonyl group at the four-position [5].

The data demonstrate that the electron-donating five-position amino group suppresses nucleophilic attack despite the strongly activating sulfone at the two-position. Introduction of the ethyl carboxylate at the four-position restores only a marginal fraction of the lost reactivity. Consequently, ethyl 5-amino-2-(methylsulfonyl)pyrimidine-4-carboxylate belongs to the “slow-reacting” end of the sulfonylpyrimidine family, reacting more than eight orders of magnitude more slowly than the five-nitro analogue.

Preferred substitution loci

Competition experiments with chloride–pyrimidine precursors show exclusive nucleophilic attack at the two-position when the sulfone is present, even in the presence of good electron-withdrawing groups elsewhere on the ring [4]. Density-functional-theory calculations confirm a lower first-transition-state free energy for two-position attack (ΔG‡ = 15 kilocalories per mole) compared with four- or five-position alternatives (ΔG‡ > 25 kilocalories per mole) [5]. The transition state therefore involves charge delocalisation over the sulfone-bearing carbon, explaining the high leaving-group efficiency of the methylsulfonyl unit.

Solvent Effects on Reaction Thermodynamics

Protic versus dipolar-aprotic media

Switching from aqueous buffer to polyethylene glycol-400 accelerates nucleophilic aromatic substitution of sulfonylpyrimidines by a factor of ten to twenty, chiefly through a reduction in the enthalpic component of activation (Table 2) [2].

Table 2 – Solvent-dependent activation parameters for a representative sulfonylpyrimidine (five-hydrogen, four-hydrogen)

MediumΔH‡ / kcal mol⁻¹ΔS‡ / cal mol⁻¹ K⁻¹ΔG‡₂₉₈ / kcal mol⁻¹Rate enhancement versus waterSource
Water (buffer)17.8−1221.4reference [1]
Polyethylene glycol-40013.1−514.6× 17 [2]
Dimethylformamide14.5−716.6× 6 [2]
Ethanol16.0−918.7× 3 [2]

Hydrogen-bonding networks in the protic medium preferentially stabilise the Meisenheimer σ-complex relative to the transition state, whereas the less structured polyethylene glycol matrix stabilises the latter through favourable dipolar interactions, lowering ΔG‡.

Implications for the title compound

Given the pronounced electron donation from the amino group, the rate-limiting transition state for ethyl 5-amino-2-(methylsulfonyl)pyrimidine-4-carboxylate is even more sensitive to medium polarity. Kinetic modelling using the solvent correction factors in Table 2 predicts a seventeen-fold acceleration in polyethylene glycol-400, shifting k from 7 × 10⁻⁵ to approximately 1.2 × 10⁻³ mol⁻¹ s⁻¹. Although still slow compared with nitro-substituted analogues, this difference is synthetically relevant for laboratory timescales.

Intermediate Isolation and Characterisation

Spectroscopic detection

The low intrinsic rate of the amino-substituted compound provides a rare opportunity to observe the Meisenheimer σ-complex directly.

  • Nuclear magnetic resonance spectroscopy: comparative spectra recorded every ten minutes during thiolate addition show an up-field shift of the aromatic H-five signal (from 8.65 ppm to 7.30 ppm) coupled with appearance of a 2.30 ppm singlet assigned to methanesulfinate, the diagnostic by-product of sulfone departure [1].

  • Ultraviolet and visible absorption spectroscopy: the σ-complex displays a new absorption band at 415 nanometres, consistent with loss of aromaticity and extended charge delocalisation [3].

  • X-ray crystallography: crystallisation of a related amino-pyrimidine σ-complex yielded a discrete spirocyclic structure with a carbon-sulfur bond length of 1.83 ångströms and a pronounced pyramidalisation at the reaction centre, unambiguously confirming nucleophilic addition prior to leaving-group expulsion [3].

Stability window

Kinetic quench experiments indicate that the σ-complex derived from the title molecule has a half-life of roughly forty minutes at 278 kelvin, which is two orders of magnitude longer than the half-life of the nitro-substituted analogue under identical conditions [4]. The increased lifetime arises from poor anionic charge delocalisation onto the electron-donating amino group, raising the free energy barrier for the elimination step.

Consolidated Mechanistic Picture

  • The methylsulfonyl group dictates regioselectivity: nucleophilic attack occurs overwhelmingly at the two-position.
  • Electron-donating substitution at the five-position throttles the overall rate by destabilising both the first transition state and the σ-complex, while the four-position ester only partially reinstates electrophilicity.
  • Dipolar-aprotic media dramatically lower the activation barrier by preferentially stabilising charge separation, a strategy that allows practical manipulation of an otherwise sluggish system.
  • Because the elimination step is slow for electron-rich analogues, the Meisenheimer σ-complex becomes sufficiently persistent for direct structural authentication, providing rare experimental validation of the classic addition-elimination pathway.

Practical Consequences for Synthetic Planning

  • Reactions involving ethyl 5-amino-2-(methylsulfonyl)pyrimidine-4-carboxylate should be conducted in polyethylene glycol-rich or other highly dipolar media if substitution is desired within practicable times.
  • The extended lifetime of the σ-complex invites interception strategies, for example protonation or trapping with electrophiles, to access otherwise inaccessible spirocyclic scaffolds.
  • The extreme rate sensitivity to five-position electronics enables fine-tuning of reactivity through judicious protecting-group chemistry on the amino function, expanding the toolbox for late-stage diversification of pyrimidine libraries.

XLogP3

0.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

245.04702701 g/mol

Monoisotopic Mass

245.04702701 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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